

Spectroscopic Profile of 3,4-Dimethylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-dimethylpyridine** (also known as 3,4-lutidine). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,4-dimethylpyridine**.

Table 1: ¹H NMR Spectroscopic Data for 3,4-

Dimethylpyridine

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.2	Singlet	1H	H-2
~8.1	Doublet	1H	H-6
~7.0	Doublet	1H	H-5
~2.2	Singlet	3H	3-CH₃
~2.2	Singlet	3H	4-СНз



Note: Predicted values based on typical chemical shifts for pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: 13 C NMR Spectroscopic Data for 3,4-

Dimethylpyridine

Chemical Shift (δ) ppm	Assignment
~148	C-2
~146	C-6
~134	C-4
~130	C-3
~125	C-5
~19	3-CH₃
~16	4-CH₃

Note: Predicted values based on typical chemical shifts for pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Major Infrared (IR) Absorption Bands for 3,4-

Dimethylpyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium-Strong	C-H stretch (aromatic and alkyl)
1600-1580	Medium-Strong	C=C and C=N stretching (aromatic ring)
1450-1430	Medium	CH₃ bending
~800	Strong	C-H out-of-plane bending

Note: Data is compiled from various sources and represents typical values for neat or solution-phase spectra.[1]



Table 4: Mass Spectrometry (MS) Data for 3,4-

Dimethylpyridine (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
107	99.99	[M] ⁺ (Molecular Ion)
106	~50	[M-H]+
79	~35	[M-C ₂ H ₂] ⁺ or [C ₅ H ₅ N] ⁺
77	~14	[C ₆ H ₅]+
51	~18	[C ₄ H ₃] ⁺
39	~34	[C ₃ H ₃]+
27	~19	[C ₂ H ₃]+

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of **3,4-dimethylpyridine**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- Weigh approximately 5-10 mg of 3,4-dimethylpyridine.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[3]



Transfer the solution to a clean, dry 5 mm NMR tube.[3]

¹H NMR Acquisition Parameters:

- Pulse Program: Standard one-pulse sequence.
- Spectral Width: Typically 0-10 ppm.
- Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between pulses.
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- · Apply baseline correction.
- Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H and ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.



Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,4-dimethylpyridine** based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.[4]
- Place a single drop of neat **3,4-dimethylpyridine** onto one salt plate and carefully place the second plate on top to create a thin liquid film.[4] Alternatively, place a drop directly onto the ATR crystal.[5]

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the instrument's sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of **3,4-dimethylpyridine**.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Acquisition Parameters (EI-MS):

- Ionization Energy: Typically 70 eV.[8]
- Source Temperature: 200-250 °C.
- Mass Range: m/z 10-200.
- Scan Rate: 1-2 scans/second.

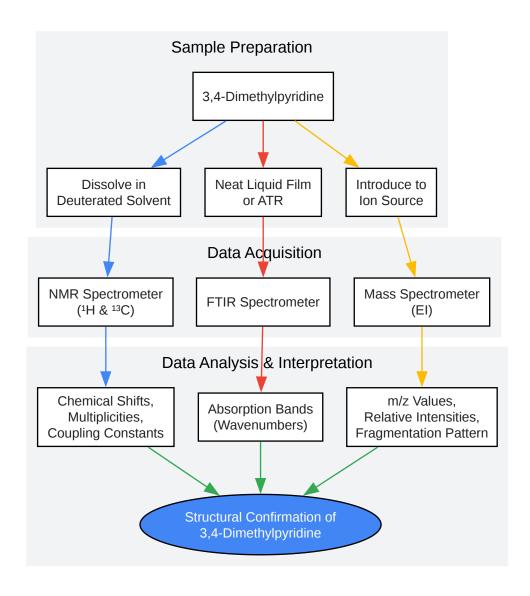
Data Processing:

- Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.
- Identify the base peak, which is the most intense peak in the spectrum.
- Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the structure of the fragment ions.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-dimethylpyridine**.





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Caption: General workflow for spectroscopic analysis.

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